molecular formula C26H23N5O2S2 B2663555 3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 931710-07-5

3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2663555
CAS No.: 931710-07-5
M. Wt: 501.62
InChI Key: CNOAPMDMZOAGHI-UHFFFAOYSA-N
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Description

The compound 3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic molecule featuring a fused thienotriazolopyrimidine core. Key structural elements include:

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine backbone: A tricyclic system combining thiophene, triazole, and pyrimidine rings, contributing to π-π stacking and hydrogen-bonding capabilities.
  • 4-Ethylphenylsulfonyl group: Enhances electrophilicity and influences solubility via hydrophobic interactions.

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-7-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S2/c1-2-18-8-10-21(11-9-18)35(32,33)26-25-27-24(23-22(14-17-34-23)31(25)29-28-26)30-15-12-20(13-16-30)19-6-4-3-5-7-19/h3-12,14,17H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOAPMDMZOAGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(=CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core followed by the introduction of sulfonyl and dihydropyridine moieties. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related sulfonamide compounds. For example, sulfonamides have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Enzyme TargetInhibition TypeRelated Compound
α-glucosidaseCompetitiveN-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
AcetylcholinesteraseNon-competitiveVarious sulfonamide derivatives

Anti-inflammatory and Anti-cancer Activities

The biological activities of tetrahydropyridine derivatives have been extensively studied. Modifications to the tetrahydropyridine ring can enhance anti-inflammatory and anti-cancer properties. For instance, compounds with specific substituents have shown promising results in inhibiting tumor cell proliferation and reducing inflammation in preclinical models .

Case Studies

  • Anti-cancer Activity : A study investigated a series of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related dihydropyridine compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : By targeting specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : Interfering with pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target Compound C₂₃H₂₁N₅O₂S₂ 479.58 4-Ethylphenylsulfonyl, dihydropyridinyl Not reported
5-Chloro-(3-phenylsulfonyl)thieno-triazolo-pyrimidine C₁₃H₇ClN₄O₂S₂ 350.81 Chlorine, phenylsulfonyl Not reported
3-(4-Ethylphenylsulfonyl)-N-(aryl)thieno-triazolo-pyrimidin-5-amine C₂₃H₂₁N₅O₃S₂ 479.58 4-Ethylphenylsulfonyl, aryl amine Not reported
5-Oxo-thieno[2,3-e]triazolo[1,5-a]pyrimidine-3-carbonitrile (7e) C₁₂H₈N₆OS 272.00 Carbonyl, nitrile >300

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